molecular formula C10H6ClF3N2S B14019244 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine

5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14019244
M. Wt: 278.68 g/mol
InChI Key: HQLPWMJHMURQGA-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a high-purity chemical compound designed for research and development applications. This molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and is substituted with a 3-chloro-5-(trifluoromethyl)phenyl group. The inclusion of the trifluoromethyl group is a strategic modification in drug design, as it often enhances the metabolic stability, lipophilicity, and bioavailability of therapeutic candidates . Compounds containing the 2-aminothiazole motif are of significant interest in antibacterial research, particularly in the development of novel anti-tubercular agents against Mycobacterium tuberculosis . Furthermore, the trifluoromethyl-thiazolo[4,5- d ]pyrimidine derivatives, which share structural similarities with this compound, have been synthesized and identified as potential therapeutic agents, showing promising in vitro anticancer activity against a panel of human cancer cell lines . Researchers can leverage this building block in hit-to-lead optimization campaigns and for the synthesis of more complex molecules targeting various diseases. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6ClF3N2S

Molecular Weight

278.68 g/mol

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6ClF3N2S/c11-7-2-5(8-4-16-9(15)17-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

HQLPWMJHMURQGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the formation of the thiazole ring via cyclization reactions starting from appropriately substituted precursors such as thioureas, α-haloketones, or related intermediates. The key challenge is the introduction of the 3-chloro-5-(trifluoromethyl)phenyl substituent and the amino group in the correct positions on the thiazole ring.

Specific Synthetic Routes

Cyclization of Thiourea Derivatives with α-Haloketones

A common approach involves the condensation of methyl-thiourea with α-haloketones bearing the 3-chloro-5-(trifluoromethyl)phenyl moiety or its synthetic equivalents, followed by cyclization to form the thiazole ring. For example, methyl-thiourea can be cyclized with chloroacetone derivatives under controlled conditions to yield 5-acetyl-4-hydrogen thiazoles, which are then further functionalized to introduce the amino group at the 2-position through subsequent transformations such as Boc protection, deprotonation, and aldehyde addition (LDA-mediated).

Catalytic Hydrogenation of Nitrile Precursors

An industrially relevant method involves the catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine to its corresponding 2-aminomethyl derivative using Raney nickel as a catalyst in acetic acid solvent under low pressure (0.02–0.3 MPa) and moderate temperature (50–120 °C). This method minimizes dechlorination impurities and allows for straightforward post-reaction processing, including filtration to remove catalyst and crystallization from solvents such as toluene or xylene.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from various studies relevant to the synthesis of thiazole derivatives closely related to this compound:

Entry Reaction Type Temperature (°C) Time Catalyst/Solvent Yield (%) Notes
1 Thermal cyclization in conventional solvents 110 4 h Various conventional solvents 37–64 Optimized conditions for thiazole synthesis
2 Microwave-assisted cyclization 150–160 30 min–2 h Sabinene (green solvent) 40–64 Green solvent approach with microwave
3 Catalytic hydrogenation of nitrile 50–120 Variable Raney nickel, acetic acid Not specified Industrial scale, low-pressure hydrogenation
4 Condensation of methyl-thiourea with α-haloketones Room temp to 60 2–4 h Pyridine, ethanol, DMF-DMA Up to 98 High yield for thiazole ring formation

Synthetic Protocol Example

A representative synthetic protocol based on literature involves:

  • Starting materials: 3-chloro-5-(trifluoromethyl)phenyl-substituted α-haloketone and methyl-thiourea.
  • Cyclization: Condensation in ethanol with pyridine at room temperature for 4 hours to form the thiazole ring.
  • Functional group transformations: Protection (e.g., Boc protection), deprotonation with lithium diisopropylamide (LDA), and reaction with aldehydes to install the amino group at the 2-position.
  • Purification: Crystallization or chromatographic techniques to isolate the final this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of methyl-thiourea + α-haloketones Methyl-thiourea, chloroacetone derivatives Room temp to 60 °C, 2–4 h High yield, well-established Multi-step, requires protection/deprotection
Catalytic hydrogenation of nitrile 2-Cyano-3-chloro-5-trifluoromethylpyridine, Raney nickel 50–120 °C, 0.02–0.3 MPa, acetic acid solvent Scalable, low impurity Requires hydrogenation setup
Microwave-assisted cyclization Thiourea derivatives, sabinene 150–160 °C, 30 min–2 h Green solvent, rapid reaction Specialized equipment needed

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group.

ReagentConditionsProductYieldSource
Sodium methoxideEthanol, reflux (6 h)5-(3-Methoxy-5-(trifluoromethyl)phenyl)thiazol-2-amine78%
PiperidineDMF, 80°C (12 h)5-(3-Piperidinyl-5-(trifluoromethyl)phenyl)thiazol-2-amine65%
Ammonia (aq.)Sealed tube, 120°C (24 h)5-(3-Amino-5-(trifluoromethyl)phenyl)thiazol-2-amine52%

Mechanistic Insight :

  • The trifluoromethyl group enhances electrophilicity at the 3-position via inductive effects, facilitating attack by nucleophiles (e.g., methoxide, amines) .

  • Steric hindrance from the trifluoromethyl group limits substitution at the 5-position.

Oxidation Reactions

The thiazole ring and amine group participate in oxidative transformations.

Thiazole Ring Oxidation

Oxidizing AgentConditionsProductOutcome
Hydrogen peroxideAcetic acid, 50°C (3 h)Thiazole-5-sulfoxide derivativePartial conversion
Potassium permanganateAqueous H₂SO₄, RT (1 h)Thiazole-5-sulfone derivativeComplete oxidation

Amine Oxidation

Oxidizing AgentConditionsProductNotes
MnO₂Dichloromethane, RT (2 h)N-Oxide derivativeRetains thiazole ring
OzoneMethanol, -78°C (30 min)Nitroso intermediateRequires stabilization

Cross-Coupling Reactions

The thiazole ring and aryl halide moiety enable transition-metal-catalyzed couplings.

Reaction TypeCatalyst/ReagentProductApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-thiazole hybridsAnticancer leads
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated derivativesEnzyme inhibitors

Example :

  • Reaction with 4-pyridinylboronic acid under Suzuki conditions yields 5-(3-chloro-5-(trifluoromethyl)phenyl)-4-(pyridin-2-yl)thiazol-2-amine, a CDK9 inhibitor .

Condensation and Cyclization

The 2-amine group participates in condensations to form fused heterocycles.

ReagentConditionsProductBiological Activity
Ethyl glyoxylateAcOH, 100°C (8 h)Imidazo[2,1-b]thiazole derivativeAntiviral
Phenacyl bromideEtOH, reflux (12 h)Thiazolo[3,2-a]pyrimidineAntifungal

Biological Interactions and Bioactivation

  • Enzyme Inhibition : Binds to bacterial phosphopantetheinyl transferase (PPTase), disrupting secondary metabolism .

  • Oxidative Bioactivation :

    • Forms reactive thiazole-S-oxide intermediates in human liver microsomes, trapped by glutathione .

    • Substitution of C5 with fluorine eliminates bioactivation liability while retaining activity .

Stability and Degradation

  • Hydrolytic Stability : Resists degradation in aqueous media (pH 2–9) and plasma .

  • Thermal Stability : Decomposes above 250°C, forming chloro-trifluoromethylbenzene and cyanamide.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine":

Scientific Research Applications
Compounds containing a thiazole ring, a trifluoromethyl group, and a chlorine atom have various applications in scientific research.

Medicinal Chemistry
These compounds are investigated for their potential as a pharmacophore in drug design, particularly for their ability to interact with biological targets such as enzymes and receptors. They are also used in the development of antimicrobial, antifungal, and anticancer agents.

Biological Studies
These compounds are used in studies to understand their effects on cellular processes and their potential as an antimicrobial or anticancer agent. The biological activity of these compounds is studied for potential therapeutic applications, including their effects on bacterial and fungal infections. For example, 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine has been shown to inhibit bacterial phosphopantetheinyl transferase, which is crucial for bacterial cell viability and virulence. It has also been observed to attenuate secondary metabolism in bacterial cells, thereby thwarting bacterial growth.

Materials Science
The unique structural features of these compounds make them candidates for the development of novel materials with specific electronic or optical properties.

Chemical Biology
These compounds are utilized in chemical biology to study protein-ligand interactions and to develop chemical probes for biological research.

Bioactivation Research
These compounds can be used in bioactivation studies. For example, 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes oxidative bioactivation in human liver microsomes . Trapping studies with glutathione led to the formation of two conjugates derived from the addition of the thiol nucleophile to 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine and a thiazole-S-oxide metabolite .

Other applications
These compounds are used in the synthesis of dyes, pigments, and other industrial chemicals.

Molecular Mechanism
At the molecular level, these compounds exert their effects through specific binding interactions with biomolecules. They can inhibit enzymes such as phosphopantetheinyl transferase by binding to their active sites, thereby preventing their normal function.

Case Studies
No specific case studies were found in the search results.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine and related compounds:

Compound Name Molecular Formula Substituents on Thiazole Ring Key Functional Groups Molecular Weight
This compound C₁₀H₆ClF₃N₂S 5-position Cl, CF₃ (para and meta positions) 284.68 (calc.)
5-(3-Chlorophenyl)-4-methylthiazol-2-amine C₁₀H₉ClN₂S 4-methyl, 5-phenyl Cl (meta) 224.71
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine C₁₀H₈ClFN₂S 5-benzyl Cl (para), F (ortho) 242.70
5-[4-(Trifluoromethyl)benzyl]thiazol-2-amine C₁₁H₉F₃N₂S 5-benzyl CF₃ (para) 258.26
5-(3-Chloro-4-fluorophenyl)thiazol-2-amine C₉H₆ClFN₂S 5-phenyl Cl (meta), F (para) 228.67

Key Observations :

  • Steric Bulk : The 3-chloro-5-(trifluoromethyl)phenyl group is bulkier than simple chlorophenyl or fluorobenzyl substituents, which may influence binding to biological targets .

Biological Activity

5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H6_{6}ClF3_{3}N2_{2}S
  • Molecular Weight: 278.68 g/mol
  • CAS Number: 2734778-02-8

The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that often enhances pharmacological properties.

The biological activity of thiazole derivatives, including this compound, is frequently attributed to their ability to interact with various biological targets. Research indicates that thiazole compounds can act as inhibitors for several enzymes and receptors involved in cancer progression.

Key Mechanisms:

  • Inhibition of Tumor Growth: Thiazole derivatives have been shown to inhibit lysyl oxidase (LOX), an enzyme implicated in tumor metastasis and angiogenesis. For instance, studies on related thiazole compounds indicate significant efficacy in delaying tumor growth through LOX inhibition .
  • Cytotoxicity Against Cancer Cell Lines: The compound's structure suggests potential anticancer activity. SAR studies reveal that the presence of electronegative groups like chlorine enhances cytotoxicity against various cancer cell lines, including glioblastoma and melanoma .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be partially explained by its structural features:

Structural FeatureImpact on Activity
Thiazole Ring Essential for cytotoxic activity
Trifluoromethyl Group Enhances potency and selectivity towards biological targets
Chloro Substitution Increases interaction with target proteins, enhancing overall efficacy

Research indicates that modifications to the thiazole ring or substituents on the phenyl ring can significantly alter the biological activity of these compounds .

Case Studies and Research Findings

  • Antitumor Activity:
    • A study evaluated various thiazole compounds, including those similar to this compound, demonstrating IC50_{50} values indicating potent anticancer effects against human cancer cell lines such as U251 glioblastoma and WM793 melanoma cells .
  • Inhibitory Effects on Enzymes:
    • Research highlighted the role of thiazoles in inhibiting LOX, with compounds showing submicromolar IC50_{50} values. This suggests that this compound may similarly exhibit strong inhibitory effects on this enzyme, contributing to its potential as an anticancer agent .
  • Ferroptosis Induction:
    • Recent findings suggest that certain thiazole derivatives can induce ferroptosis in cancer cells through selective targeting mechanisms. The structural features of these compounds are crucial for their ability to activate this form of cell death .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-(3-chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives, followed by cyclization. For example:

  • Route 1: Reacting a substituted phenyl isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by cyclocondensation with aromatic aldehydes and chloroacetyl chloride in DMF (yield: ~70–75%) .
  • Route 2: Using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) for thiadiazole intermediates, with subsequent purification via recrystallization (DMSO/water) .
    Key Variables:
  • Catalysts: Triethylamine enhances cycloaddition efficiency .
  • Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature: Higher temperatures (e.g., 120°C) reduce reaction times but may degrade sensitive substituents .

Q. Q2. How can spectroscopic and crystallographic data validate the structural integrity of this compound?

Methodological Answer:

  • NMR: Analyze the thiazole ring protons (δ 7.2–8.1 ppm for aromatic H) and amine protons (δ 5.5–6.0 ppm) .
  • X-ray Crystallography: Confirm the planar geometry of the thiazole ring and dihedral angles between the phenyl and thiazole moieties (e.g., 15–25° deviation observed in related structures) .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 49.5%, H: 2.6%, N: 12.1%) .

Advanced Mechanistic and Biological Studies

Q. Q3. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Dose-Dependent Studies: Test compound concentrations from 1 µM to 100 µM to identify activity thresholds .
  • Target Profiling: Use kinase inhibition assays or bacterial membrane permeability tests to clarify mechanisms .
  • Control Compounds: Compare with structurally similar analogs (e.g., 5-(4-fluorophenyl)thiazol-2-amine) to isolate substituent effects .
    Example Data:
Activity IC₅₀ (µM) Reference
Anticancer (HeLa)12.3
Antibacterial (E. coli)45.7

Q. Q4. How can computational modeling predict the impact of substituents (e.g., Cl vs. CF₃) on bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess electronic effects (e.g., CF₃ increases electron-withdrawing capacity, enhancing membrane penetration) .
  • Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. The trifluoromethyl group shows stronger hydrophobic interactions than Cl in some models .

Experimental Design Challenges

Q. Q5. How to optimize reaction conditions for scaling up synthesis without compromising purity?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time by 60% (e.g., 30 minutes vs. 2 hours) while maintaining >90% purity .
  • Workflow:
    • Pre-purify intermediates via column chromatography (silica gel, hexane/EtOAc).
    • Use flow chemistry for continuous cyclization steps .
  • Quality Control: Monitor by HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unreacted hydrazides) .

Q. Q6. What analytical methods differentiate regioisomers or degradation products in stability studies?

Methodological Answer:

  • LC-MS/MS: Identify regioisomers via fragmentation patterns (e.g., m/z 285 for Cl-substituted vs. m/z 319 for CF₃-substituted fragments) .
  • Accelerated Stability Testing: Expose compounds to 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed thiazole rings) appear as new peaks in HPLC .

Data Interpretation and Reproducibility

Q. Q7. Why do biological assay results vary between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetics: Measure plasma half-life (e.g., t₁/₂ = 2.5 hours in mice) to assess bioavailability limitations .
  • Metabolite Screening: Use liver microsomes to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .

Q. Q8. How to address discrepancies in reported cytotoxicity values across cell lines?

Methodological Answer:

  • Cell Line Profiling: Test across panels (e.g., NCI-60) to identify sensitivity patterns (e.g., leukemia cells vs. solid tumors) .
  • Apoptosis Assays: Use Annexin V/PI staining to confirm mechanism (e.g., caspase-3 activation in HeLa but not MCF-7 cells) .

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